1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c21-16-3-5-17(6-4-16)30(27,28)25-10-7-14(8-11-25)19(26)24-20-23-18(13-29-20)15-2-1-9-22-12-15/h1-6,9,12-14H,7-8,10-11H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAUEFJVQMODDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under specific conditions.
Introduction of the pyridinyl group: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyridinyl moiety to the thiazole ring.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Coupling Reactions: The pyridinyl and thiazolyl groups can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts .
Scientific Research Applications
Pharmacological Applications
The primary focus of research on this compound has been its potential as a therapeutic agent. Below are some key areas where its applications have been explored:
Antagonism of Serotonin Receptors
Research indicates that derivatives of this compound may act as antagonists at the 5-HT6 receptor, which is implicated in various neurological disorders including Alzheimer’s disease and obesity. A study demonstrated that structural modifications could enhance binding affinity to this receptor, suggesting potential for developing drugs targeting cognitive enhancement and weight management .
Anticancer Activity
The compound's thiazole moiety is known for its biological activity against cancer cell lines. Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer types. This opens avenues for further exploration into its efficacy as an anticancer agent .
Anti-inflammatory Properties
Research has suggested that compounds with sulfonamide groups can exhibit anti-inflammatory effects. The specific interactions of this compound with inflammatory pathways could provide insights into its potential use in treating inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves several steps, including the formation of the piperidine core and subsequent functionalization with sulfonyl and thiazole groups. Variations in the synthesis process can lead to different derivatives with potentially enhanced pharmacological properties .
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the literature:
Structural Analogues with Piperidine/Piperazine Scaffolds
Key Observations :
- The 4-chlorobenzenesulfonyl group in the target compound differentiates it from analogs with carboxamide or benzoyl substituents (e.g., ). This group may enhance target binding through hydrophobic or halogen-bonding interactions .
Heteroaromatic Substituents
Key Observations :
- The pyridinyl-thiazolyl system in the target compound offers dual aromaticity, which may improve binding to targets requiring extended planar interactions (e.g., ATP-binding pockets) compared to single-ring systems .
- Thiazole’s sulfur atom could confer resistance to oxidative metabolism relative to furan or tetrazole-containing analogs .
Biological Activity
1-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a thiazole and a chlorobenzenesulfonyl group. The synthesis typically involves multi-step reactions, including the formation of the piperidine ring followed by functionalization with thiazole and sulfonyl groups.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its potential as an antibacterial agent, its interaction with specific receptors, and other pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis . The presence of the thiazole moiety is believed to enhance this activity due to its ability to interact with bacterial enzymes.
Binding Affinity Studies
Binding assays have shown that related compounds exhibit varying affinities for the 5-HT6 receptor, which is implicated in neurological disorders. For instance, the compound was found to have poor affinity for the 5-HT6 receptor, suggesting limited potential as a treatment for conditions like Alzheimer’s disease or depression . However, modifications to the structure may improve binding properties.
Case Studies
- Antibacterial Screening : A series of related compounds were synthesized and screened for antibacterial activity. The results indicated that certain derivatives exhibited strong inhibitory effects against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective concentration levels .
- In Silico Studies : Molecular docking studies have provided insights into the interactions between these compounds and target proteins. These studies suggest that specific structural features enhance binding affinity and biological efficacy .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step protocol:
Sulfonylation : React piperidine-4-carboxamide with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Thiazole Coupling : Introduce the 4-(pyridin-3-yl)-1,3-thiazol-2-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 to verify sulfonamide (-SO2), piperidine, and thiazole protons. Key peaks: δ ~7.8 ppm (pyridyl protons), δ ~2.5–3.5 ppm (piperidine CH2) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., m/z calculated for C20H18ClN5O3S2: 500.05) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Approach :
Substituent Variation : Modify the pyridyl-thiazole group (e.g., halogenation at the pyridine ring) or the sulfonamide’s aryl group (e.g., replacing 4-chlorophenyl with 3,4-dichlorophenyl) .
In Vitro Screening : Test analogs against target receptors (e.g., cannabinoid receptors CB1/CB2 using radioligand displacement assays ).
Statistical Analysis : Use multivariate regression to correlate substituent electronic (Hammett σ) and steric (Taft ES) parameters with activity .
Q. How can contradictory activity data across experimental batches be resolved?
- Troubleshooting Steps :
Purity Reassessment : Quantify impurities via LC-MS; trace solvents (e.g., DMF) may inhibit receptor binding .
Conformational Analysis : Perform X-ray crystallography (if crystalline) or DFT calculations to identify stereoelectronic variations affecting binding .
Biological Replicates : Repeat assays with fresh compound stocks and standardized cell lines (e.g., HEK293 expressing CB1 receptors) .
Q. What computational strategies are effective for predicting target interactions?
- Protocol :
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., CB1 PDB: 5TGZ). Focus on piperidine-carboxamide’s hydrogen bonding with Lys192 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess sulfonamide-thiazole flexibility and stability in lipid bilayers .
Q. How can solubility and metabolic stability be improved for in vivo studies?
- Strategies :
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (test in PBS pH 7.4) .
- Prodrug Design : Introduce ester groups at the carboxamide, which hydrolyze in plasma .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key liabilities: oxidative degradation at the thiazole ring .
Q. What advanced structural elucidation techniques are recommended for ambiguous NMR data?
- Solutions :
- 2D NMR : Perform HSQC and HMBC to resolve overlapping piperidine/thiazole signals .
- X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: acetonitrile/dichloromethane) and collect data on a Bruker D8 Venture (Mo Kα radiation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
